(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone (CLP257) is a small molecule that has gained significant attention in scientific research for its potential role in enhancing the function of the K+-Cl- cotransporter KCC2 []. This protein plays a crucial role in maintaining intracellular chloride homeostasis, which is essential for the proper functioning of the nervous system.
Applications
Epilepsy: In rodent models of epilepsy, CLP257 has been shown to reduce the duration and frequency of seizures []. This effect is attributed to its ability to restore GABAergic inhibition, which is often compromised in epilepsy.
Neuropathic Pain: Studies in rodent models of neuropathic pain, such as the spared nerve injury model, have shown that CLP257 can alleviate mechanical hypersensitivity [, ]. This effect is likely mediated by enhancing KCC2 function in spinal cord neurons, thereby restoring GABAergic inhibition and reducing neuronal hyperexcitability.
Spasticity: Research in rodent models of spinal cord injury has demonstrated that CLP257 can reduce spasticity, a condition characterized by increased muscle tone and exaggerated reflexes []. This effect is also attributed to the restoration of GABAergic inhibition in spinal cord neurons.
Hyperalgesia: CLP257 has been shown to counteract morphine-induced hyperalgesia, a condition where prolonged opioid use leads to increased pain sensitivity [, ]. This suggests a potential role for CLP257 in managing opioid-induced hyperalgesia and improving pain management strategies.
Future Directions
Elucidate the precise mechanism of action: While CLP257 is believed to enhance KCC2 function, the exact molecular mechanisms underlying this effect remain to be fully elucidated [].
Related Compounds
CLP290
Compound Description: CLP290 is a prodrug of CLP257. It is metabolized in vivo to CLP257, which then acts as a KCC2 activator [].
Relevance: As the prodrug of CLP257, CLP290 exhibits similar pharmacological effects, enhancing KCC2 function. This, in turn, can help regulate neuronal excitability and has shown potential in treating salt-dependent hypertension by mimicking the effects of estrogen []. Like CLP257, it shows promise in modulating GABAergic signaling for therapeutic benefits.
Prochlorperazine (PCPZ)
Compound Description: Prochlorperazine (PCPZ) is an antipsychotic drug that has been repurposed and identified as a potential KCC2 enhancer []. It increases KCC2 function and clustering while decreasing its membrane diffusion [].
Relevance: Similar to CLP257, PCPZ exhibits its therapeutic potential in conditions like epilepsy by enhancing KCC2 function []. This suggests shared pathways or mechanisms of action in modulating KCC2 activity and influencing neuronal excitability, making PCPZ a relevant compound in the context of CLP257 research.
VU0463271
Compound Description: VU0463271 is a selective KCC2 antagonist []. It blocks the activity of KCC2, thereby reducing Cl− extrusion from neurons.
Relevance: In contrast to CLP257, which enhances KCC2 activity, VU0463271 inhibits it []. This opposing effect makes VU0463271 valuable in research to further understand the role of KCC2 in various physiological and pathological conditions. Studying the effects of both a KCC2 enhancer like CLP257 and an antagonist like VU0463271 provides a more comprehensive understanding of KCC2's role in neuronal excitability and its therapeutic potential.
Muscimol
Compound Description: Muscimol is a potent GABAA receptor agonist []. It directly activates GABAA receptors, enhancing the inhibitory effects of GABA in the central nervous system.
Relevance: While not structurally related to CLP257, Muscimol plays a crucial role in understanding the effects of KCC2 modulation []. Research indicates that enhancing KCC2 activity with compounds like CLP257 potentiates the antinociceptive effects of GABAAR agonists such as Muscimol []. This synergy highlights the interconnectedness of KCC2 and GABAergic signaling in pain pathways and the potential for combined therapeutic approaches.
Olcegepant
Compound Description: Olcegepant is a CGRP receptor antagonist [, ]. It blocks the action of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain signaling.
Relevance: While not directly affecting KCC2 like CLP257, Olcegepant helps elucidate the role of CGRP in pain models, particularly those influenced by KCC2 activity [, ]. Research shows that in certain pain models, both Olcegepant and CLP257 can alleviate pain, suggesting a potential link between CGRP signaling and KCC2 function in mediating pain perception []. Understanding this interplay can provide insights into developing targeted therapies for chronic pain conditions.
CGRP8-37
Compound Description: CGRP8-37 is another CGRP receptor antagonist, similar to Olcegepant []. It inhibits CGRP signaling, playing a role in pain modulation.
Relevance: Like Olcegepant, CGRP8-37, by antagonizing CGRP receptors, helps understand the relationship between CGRP and KCC2 activity in pain models []. Observing similar pain-relieving effects of both CGRP antagonists and the KCC2 enhancer CLP257 suggests potential shared pathways or mechanisms in mediating pain perception []. This highlights the complexity of pain signaling and the need to explore multiple targets, including both CGRP and KCC2, for effective pain management.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Competitive NMDA receptor antagonist (Ki = 310 nM for displacement of CPP binding in rat brain). Potent oral anticonvulsant activity in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Cgp 39551 is a potent and selective and competitive NMDA antagonist (Ki = 310 nM for inhibition of [3H]-CPP binding in rat brain). It is centrally active upon oral administration in vivo.
CGP-42112A is a hexapeptide consisting of L-tyrosine, L-lysine, L-histidine, L-proline and L-isoleucine amino acid residues coupled in sequence and in which the amino group of the L-tyrosyl residue is substituted by a (pyridin-3-ylcarbonyl)nitrilo group and in which the L-lysyl side chain amino group is substituted by a {N(2)-[(benzyloxy)carbonyl]-L-arginyl}nitrilo group. It is a potent angiotensin II receptor type 2 (AT2 receptor) agonist. It has a role as an angiotensin receptor agonist, a vasodilator agent, an antineoplastic agent, an anti-inflammatory agent and a neuroprotective agent. It is an oligopeptide, a benzyl ester and a pyridinecarboxamide.
Cgp 43182 is a potent inhibitor of group IIA secreted phospholipase A2 (group IIA sPLA2) activity in vitro. Cgp 43182 is a potent anti-inflammatory drug useful for preventing the consequences of a concerted action of cytokine-stimulated pro-inflammatory genes mediated by NFkappaB.
Cgp 43487 is a N-methyl-D-aspartate (NMDA) receptor antagonist. The competitive NMDA receptor antagonist, Cgp 43487, was able to elevate the convulsive threshold significantly.